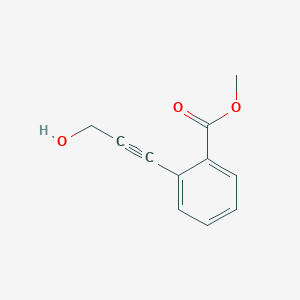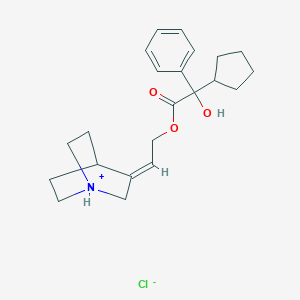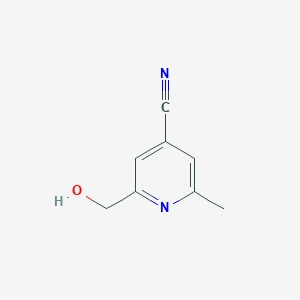
Zinc-DTPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc-DTPA, also known as Zinc-diethylenetriaminepentaacetic acid, is a chelating agent that has been widely used in scientific research for various purposes. Its unique chemical properties enable it to bind with metal ions, especially Zinc, and remove them from biological systems. Zinc-DTPA has been extensively studied for its potential applications in the treatment of heavy metal poisoning and cancer therapy. In
Applications De Recherche Scientifique
Role in Cancer Research
Zinc-DTPA has been studied for its effects on breast cancer cells. Hashemi et al. (2007) found that Zinc-DTPA can induce metabolic changes or even apoptosis in human breast cancer cell lines. The study highlighted that Zinc-DTPA treatment resulted in significant cell death, features of apoptosis like chromatin condensation and nuclear fragmentation, and increased activity of caspases, which are crucial in the apoptosis pathway (Hashemi et al., 2007).
Agricultural Applications
Abreu et al. (2002) explored the efficiency of multinutrient extractants, including Zinc-DTPA, in determining the availability of zinc in soils for crops like corn and soybean. Their findings suggested that DTPA is an effective extractant for bioavailable zinc in soil, which is crucial for plant nutrition (Abreu et al., 2002).
Role in Aquaculture
Adhikari and Ayyappan (2004) investigated the role of zinc in biological production in aquaculture settings. They found that treatments with different levels of Zinc-DTPA resulted in an increase in plankton and primary productivity, which is essential for the growth of freshwater fish like Labeo rohita (Adhikari & Ayyappan, 2004).
Endocrinology Research
In endocrinology research, Sciaudone et al. (2000) discovered that Zinc-DTPA amplifies the induction of growth hormone mRNA levels in rat pituitary tumor cells. This study sheds light on the complex role of zinc in hormone regulation and gene expression (Sciaudone et al., 2000).
Role in Soil Science
Tabassum et al. (2014) explored the effect of organic manure and zinc fertilization on zinc transformation in soil and its biofortification in crops. They found that application of Zinc-DTPA influenced the availability of zinc in soil, which is critical for crop nutrition and productivity (Tabassum et al., 2014).
Medicinal Use in Gadolinium Deposition Disease
Semelka et al. (2018) reported the use of intravenous Calcium-/Zinc-DTPA in patients with presumed gadolinium deposition disease. Their study indicates that Zinc-DTPA can play a role in treating this condition, highlighting its potential in medical applications (Semelka et al., 2018).
Propriétés
Numéro CAS |
23759-24-2 |
|---|---|
Nom du produit |
Zinc-DTPA |
Formule moléculaire |
C14H18N3O10Zn-3 |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5 |
Clé InChI |
UVJDUBUJJFBKLD-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Synonymes |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
